molecular formula C7H7F2NO2S B13220872 (2,5-Difluorophenyl)methanesulfonamide CAS No. 1032507-39-3

(2,5-Difluorophenyl)methanesulfonamide

Cat. No.: B13220872
CAS No.: 1032507-39-3
M. Wt: 207.20 g/mol
InChI Key: BKAKGHCXBDHRBW-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol It is a sulfonamide derivative, characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

2,5-Difluoroaniline+Methanesulfonyl chlorideThis compound\text{2,5-Difluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,5-Difluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

(2,5-Difluorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)methanesulfonamide in biological systems involves its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)methanesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets. This positioning can enhance its effectiveness as an enzyme inhibitor compared to other sulfonamide derivatives.

Properties

CAS No.

1032507-39-3

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.20 g/mol

IUPAC Name

(2,5-difluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7F2NO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

BKAKGHCXBDHRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)N)F

Origin of Product

United States

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